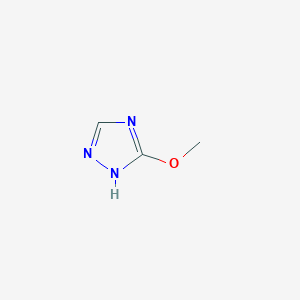

3-methoxy-4H-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H5N3O |

|---|---|

Molecular Weight |

99.09 g/mol |

IUPAC Name |

5-methoxy-1H-1,2,4-triazole |

InChI |

InChI=1S/C3H5N3O/c1-7-3-4-2-5-6-3/h2H,1H3,(H,4,5,6) |

InChI Key |

RTJOGNNUZQKPOE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=NN1 |

Origin of Product |

United States |

Significance of 1,2,4 Triazole Scaffolds in Organic Synthesis and Functional Materials Research

The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This structural motif is a highly sought-after scaffold in both organic synthesis and materials science due to its unique electronic properties, stability, and capacity for diverse functionalization. nih.govfrontiersin.orgresearchgate.net

In the realm of organic synthesis , 1,2,4-triazoles serve as versatile building blocks for the construction of more complex molecular architectures. frontiersin.orgnih.gov Their synthesis has been the subject of extensive research, leading to a variety of methods for their formation, including the cyclization of hydrazine (B178648) derivatives and multicomponent reactions. nih.gov The presence of multiple nitrogen atoms allows for a range of chemical transformations, including alkylation and the formation of fused heterocyclic systems. chemicalbook.com This adaptability makes them valuable intermediates in the synthesis of a wide range of organic compounds. japer.in

The applications of 1,2,4-triazole derivatives in functional materials research are equally significant. These scaffolds are integral to the development of:

Polymers and Metal-Organic Frameworks (MOFs): The ability of the triazole nitrogen atoms to coordinate with metal ions makes them excellent ligands for the construction of MOFs and coordination polymers. nih.gov These materials have applications in areas such as gas storage and catalysis.

Energetic Materials: The high nitrogen content of the 1,2,4-triazole ring contributes to a high heat of formation, making it a key component in the design of next-generation energetic materials with enhanced thermal stability and performance. nih.gov

Corrosion Inhibitors: Certain 1,2,4-triazole derivatives have demonstrated the ability to form protective layers on metal surfaces, thereby inhibiting corrosion. nih.gov

Optical Materials: The electron-deficient nature of the 1,2,4-triazole system imparts excellent electron-transport and hole-blocking properties, leading to their use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net

The broad utility of the 1,2,4-triazole scaffold underscores its importance as a privileged structure in modern chemical research. japer.inresearchgate.net

Overview of Methoxy Substituted Heterocycles in Advanced Chemical Research

Strategies for the Construction of the 4H-1,2,4-Triazole Ring System

The synthesis of the 4H-1,2,4-triazole core is a well-established area of heterocyclic chemistry, with several reliable methods available to researchers. These strategies often involve the formation of key bonds within the triazole ring through cyclization or condensation reactions.

Cyclization Reactions in the Presence of Methoxy Precursors

The construction of the 4H-1,2,4-triazole ring can be achieved through various cyclization reactions. One common approach involves the use of precursors that already contain a methoxy or a group that can be readily converted to a methoxy group. For instance, the cyclization of amidrazones with carbonyl compounds is a versatile method for forming 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgnih.gov While direct incorporation of a methoxy group during cyclization is less commonly documented, the principle of using appropriately substituted precursors remains a viable strategy.

Another powerful technique is the Einhorn–Brunner reaction, which involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to yield 1,2,4-triazoles. scispace.com By selecting a diacylamine precursor bearing a methoxy substituent, this method could potentially be adapted for the synthesis of 3-methoxy-4H-1,2,4-triazoles.

Furthermore, oxidative cyclization of amidrazones and aldehydes, catalyzed by ceric ammonium (B1175870) nitrate (B79036) in an environmentally friendly medium like polyethylene (B3416737) glycol, presents an economical and scalable route to 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org The choice of aldehyde would be critical in introducing the desired methoxy functionality.

| Reaction Type | Key Reactants | Catalyst/Conditions | Potential for Methoxy Incorporation |

| Amidrazone Cyclization | Amidrazones, Carbonyl compounds | Varies | Use of a methoxy-substituted carbonyl compound. |

| Einhorn–Brunner Reaction | Hydrazines, Diacylamines | Weak acid | Use of a methoxy-substituted diacylamine. |

| Oxidative Cyclization | Amidrazones, Aldehydes | Ceric ammonium nitrate, Polyethylene glycol | Use of a methoxy-substituted aldehyde. |

Condensation and Annulation Approaches

Condensation reactions form the backbone of many synthetic routes to 4H-1,2,4-triazoles. A prevalent method involves the reaction of diacylhydrazines with aromatic amines in the presence of a dehydrating agent. mdpi.com This approach can be tailored to produce 3,4,5-trisubstituted 4H-1,2,4-triazoles.

A one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved through triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration of secondary amides and hydrazides. organic-chemistry.org This efficient method allows for the rapid construction of the triazole core.

Furthermore, the reaction of amidine reagents with hydrazine (B178648) hydrochloride salts provides a mild and efficient route to 1,5-disubstituted-1,2,4-triazole compounds. organic-chemistry.org The versatility of this method allows for the incorporation of various substituents.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also employed. For example, thiazolo[3,2-b] organic-chemistry.orgscispace.commdpi.comtriazoles can be synthesized via the condensation of triazolethiones with α-halomethylcarbonyl compounds. uzhnu.edu.ua While this leads to a fused ring system, it highlights the principle of building upon a pre-formed triazole ring.

Functionalization and Derivatization at the 3-Methoxy Position

Once the 4H-1,2,4-triazole core is established, the introduction and modification of the 3-methoxy group become the next synthetic challenge.

Introduction of Methoxy Group to the Triazole Core

A common strategy for introducing a functional group at the 3-position of a 1,2,4-triazole is to start with a 1,2,4-triazole-3-thiol or 1,2,4-triazole-3-thione. These sulfur-containing triazoles are readily synthesized and serve as versatile intermediates. bohrium.com The thiol or thione group can be converted to other functionalities. While direct conversion to a methoxy group is a specific transformation, the principle of using a 3-mercapto-1,2,4-triazole as a precursor is a key synthetic strategy. For example, a series of novel 1,2,4-triazole derivatives have been synthesized by condensing methyl benzoate (B1203000) and methyl salicylate (B1505791) with various substituents, indicating the feasibility of incorporating ester functionalities that could potentially be transformed. bohrium.com

Modifications of the 3-Methoxy Moiety in 4H-1,2,4-Triazoles

While direct modification of the 3-methoxy group itself is not extensively detailed in the provided context, general principles of ether chemistry would apply. The methoxy group is generally stable; however, cleavage to the corresponding 3-hydroxy-4H-1,2,4-triazole could be achieved under specific, often harsh, conditions, allowing for subsequent re-functionalization. More commonly, the synthetic strategy would involve carrying the methoxy group through a synthetic sequence, where other parts of the molecule are modified.

Multi-Step Synthesis Pathways for Complex this compound Analogues

The synthesis of complex analogues of this compound often requires multi-step pathways that combine the strategies mentioned above. These syntheses typically involve the initial construction of a substituted 4H-1,2,4-triazole ring, followed by further functionalization.

For example, a multi-step synthesis could begin with the formation of a 3-mercapto-1,2,4-triazole derivative. nih.gov This intermediate can then be reacted with various electrophiles to introduce different substituents at the sulfur atom. Subsequent modification of other positions on the triazole ring or the attached substituents can lead to a diverse library of complex molecules.

Another illustrative multi-step approach involves the synthesis of chiral 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones from substituted aryl carboxylic acids. innovareacademics.in This demonstrates the construction of a complex triazole core which could then be further modified, for instance, by converting the thione to a methoxy group.

The synthesis of bi-heterocyclic hybrids, such as indole-phenyl-1,2,4-triazoles, also showcases complex multi-step sequences. dntb.gov.ua These syntheses often involve the coupling of pre-functionalized heterocyclic systems.

| Starting Material | Key Intermediates | Final Product Type | Reference |

| Substituted Aryl Carboxylic Acids | 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones | Chiral triazole-thiones | innovareacademics.in |

| 3-Mercapto-1,2,4-triazole derivatives | S-alkylated triazoles | Tri-substituted 1,2,4-triazoles | nih.gov |

| Acid Hydrazides | 1,2,4-Triazole-3-thiones, S-propargylated 1,2,4-triazoles | 1,2,4-Triazole-1,2,3-triazole conjugates | acs.org |

| Indole derivatives | Indole-phenyl-1,2,4-triazole hybrids | Bi-heterocyclic compounds | dntb.gov.ua |

| Furan and Thiazole derivatives | Heterocyclic tetrads | Multi-heterocyclic systems | researchgate.net |

Green Chemistry Approaches and Sustainable Synthetic Routes for this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-triazoles, to develop more sustainable and environmentally benign processes. nih.govsemanticscholar.org These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in the synthesis of 1,2,4-triazole derivatives. rsc.orginnovareacademics.in This technique often leads to a significant reduction in reaction times, increased product yields, and enhanced purity of the final compounds when compared to conventional heating methods. rsc.org For the synthesis of this compound, microwave assistance could be applied to several steps, including the initial cyclization to form the triazole ring and subsequent functional group manipulations. For example, the cyclization of thiosemicarbazides and the displacement of a leaving group to introduce the methoxy substituent can be accelerated under microwave conditions. The use of microwave irradiation aligns with green chemistry principles by improving energy efficiency and often allowing for solvent-free reactions. rsc.orgresearchgate.net

Sustainable Solvents and Catalysts:

The choice of solvent plays a crucial role in the environmental impact of a synthetic process. Green chemistry encourages the use of safer, more environmentally friendly solvents such as water, ethanol, or polyethylene glycol (PEG), or even performing reactions under solvent-free conditions. organic-chemistry.org For the synthesis of 1,2,4-triazoles, water has been successfully used as a reaction medium, offering an eco-friendly alternative to volatile organic solvents. rsc.org

The use of heterogeneous and recyclable catalysts is another cornerstone of green synthetic chemistry. Catalysts like silica (B1680970) gel can be employed to facilitate the synthesis of 1,2,4-triazoles, offering advantages such as low cost, high selectivity, and environmental safety. innovareacademics.in For the synthesis of alkoxy-substituted triazoles, the development of solid-supported catalysts could enable easier separation and reuse, thereby minimizing waste.

Multicomponent Reactions:

The following table highlights key green chemistry approaches applicable to the synthesis of this compound and its derivatives.

Table 2: Green Chemistry Strategies for 1,2,4-Triazole Synthesis This table is interactive. Users can sort and filter the data.

| Green Chemistry Approach | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, energy efficiency. | rsc.orginnovareacademics.in |

| Sustainable Solvents | Use of water, ethanol, or solvent-free conditions. | Reduced environmental impact, improved safety. | organic-chemistry.orgrsc.org |

| Heterogeneous Catalysis | Employment of solid-supported, recyclable catalysts. | Ease of separation, catalyst reusability, reduced waste. | innovareacademics.in |

Advanced Spectroscopic Analysis and Structural Elucidation of 3 Methoxy 4h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 3-methoxy-4H-1,2,4-triazole and its analogues. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ipb.ptncl.res.in

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In derivatives of this compound, the chemical shifts of the protons are influenced by the electronic effects of the substituents on the triazole ring and the methoxy (B1213986) group.

The integration of the proton signals provides a ratio of the number of protons in different environments, further aiding in structural confirmation. semanticscholar.org The coupling patterns (e.g., singlets, doublets, triplets, multiplets) arise from the interaction of neighboring protons and provide valuable information about the connectivity of the carbon skeleton.

Table 1: Illustrative ¹H NMR Data for Substituted 1,2,4-Triazole (B32235) Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Aromatic Protons | 7.224-8.449 | Multiplet | jocpr.com |

| Methoxy Protons (Ar–OCH₃) | 3.567 | Singlet | jocpr.com |

| Secondary Amine (Ar–NH) | 3.428 | Singlet | jocpr.com |

| Methylene Protons (–CH₂) | 3.785 | Doublet | jocpr.com |

| Triazole CH | 5.32-5.87 | Singlet | sapub.org |

This table presents a generalized range of chemical shifts observed in various 1,2,4-triazole derivatives and is not specific to a single compound.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

In this compound derivatives, the carbon atom of the methoxy group typically resonates in the upfield region of the spectrum. For example, a reported value for an Ar–OCH₃ carbon is 55.78 ppm. jocpr.com The carbon atoms of the triazole ring exhibit characteristic chemical shifts that are influenced by the nitrogen atoms and the substituents. For instance, the C=N carbon in a triazole ring has been reported at 161.87 ppm. jocpr.com The carbon attached to the methoxy group (–C–OCH₃) was observed at 160.13 ppm in the same derivative. jocpr.com

Correlation spectroscopy techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. ncl.res.insemanticscholar.org

Table 2: Representative ¹³C NMR Data for Substituted 1,2,4-Triazole Derivatives

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

| Aromatic and Triazole Carbons | 111.23-141.64 | jocpr.com |

| Thione Carbon (–C=S) | 187.23 | jocpr.com |

| Carbon attached to Methoxy (–C–OCH₃) | 160.13 | jocpr.com |

| Triazole C=N | 161.87 | jocpr.com |

| Methoxy Carbon (Ar–OCH₃) | 55.78 | jocpr.com |

| Methylene Carbon (N–CH₂) | 75.35 | jocpr.com |

This table provides illustrative chemical shift values from a study on 1,2,4-triazole derivatives and may not be directly representative of this compound itself.

For complex structures, one-dimensional NMR spectra can be insufficient for complete structural assignment. Advanced two-dimensional (2D) NMR techniques are employed to unravel intricate connectivities and spatial relationships.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons in the molecule. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): As mentioned earlier, HSQC correlates protons with their directly attached carbons. ncl.res.insemanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique is particularly powerful as it shows correlations between protons and carbons that are two or three bonds away. This is instrumental in piecing together the molecular skeleton, especially in identifying the connections between different functional groups and the triazole ring. semanticscholar.orgnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is crucial for determining the conformation and stereochemistry of the molecule. ipb.pt

The application of these 2D NMR techniques is essential for the definitive structural characterization of novel this compound derivatives. ipb.ptsemanticscholar.org

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. This technique is particularly useful for identifying the presence of specific functional groups.

In the IR spectrum of a this compound derivative, one would expect to observe characteristic absorption bands:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. sapub.orgomicsonline.org

N-H stretching: The N-H stretching vibration of the triazole ring is expected to be observed as a broad band in the region of 3400-3100 cm⁻¹. sapub.orgomicsonline.org

C=N stretching: The C=N stretching vibration within the triazole ring is a key indicator and usually appears in the 1600-1500 cm⁻¹ region. sapub.org

C-O stretching: The C-O stretching of the methoxy group would be expected in the 1300-1000 cm⁻¹ range. sapub.org

N=N stretching: A peak corresponding to the –N=N– stretching vibration has been reported around 1543 cm⁻¹ for 1,2,4-triazole. omicsonline.org

Table 3: General IR Absorption Frequencies for 1,2,4-Triazole Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-H Stretching | 3400 - 3100 | sapub.orgomicsonline.org |

| Aromatic C-H Stretching | 3100 - 3000 | sapub.orgomicsonline.org |

| C=N Stretching (Triazole Ring) | 1600 - 1500 | sapub.org |

| N=N Stretching | ~1543 | omicsonline.org |

| C-O Stretching (Methoxy) | 1300 - 1000 | sapub.org |

This table presents generalized frequency ranges and is intended for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound with very high accuracy. This allows for the unambiguous determination of the molecular formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, HRMS would be used to confirm its molecular formula of C₃H₅N₃O. cymitquimica.com In studies involving derivatives, HRMS is essential for verifying the successful synthesis of the target compounds by confirming their elemental composition. mdpi.com For example, in the synthesis of novel 1,2,4-triazole derivatives, HRMS was used to confirm the calculated molecular formula, with the found values closely matching the theoretical ones. mdpi.com

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline compounds. By diffracting X-rays off a single crystal, a three-dimensional map of the electron density can be generated, revealing the precise positions of atoms in the crystal lattice. This allows for the accurate determination of bond lengths, bond angles, and torsional angles.

For derivatives of this compound that can be crystallized, X-ray crystallography can:

Provide detailed information about the conformation of the molecule in the solid state. For example, in a study of a 3-(methoxymethyl)-4-phenyl-5-(2-pyridyl)-4H-1,2,4-triazole complex, the dihedral angle between the triazole and phenyl rings was determined to be 83.28 (16)°. iucr.org

Elucidate the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. iucr.org In the crystal structure of a 3-(3-methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, molecules were found to be linked into centrosymmetric dimers via intermolecular N–H⋯S hydrogen bonds. iucr.orgnih.gov

The crystallographic data, including unit cell parameters (a, b, c, α, β, γ) and space group, provide a unique fingerprint for the crystalline solid. iucr.orgnih.gov

Crystal Structure Determination and Analysis of Dihedral Angles

Experimental crystal structure data for the specific parent compound, this compound, is not extensively available in the surveyed literature. However, the crystallographic analysis of closely related substituted triazole derivatives provides a strong framework for understanding its likely structural characteristics. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds. This technique allows for the precise measurement of unit cell dimensions, bond lengths, bond angles, and torsion angles.

For example, the crystal structure of 3-(3-methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione reveals that the five-membered triazole ring forms significant dihedral angles with its phenyl substituents. nih.gov Similarly, in 4-amino-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, the triazole ring is twisted relative to the benzene (B151609) ring, with a dihedral angle of 73.0(5)°. nih.gov In another complex, dichloridobis[3-methoxymethyl-4-phenyl-5-(2-pyridyl)-4H-1,2,4-triazole-κ²N¹,N⁵]chromium(III) chloride, the dihedral angle between the 1,2,4-triazole ring and the phenyl ring is reported to be 83.28(16)°. iucr.org These variations highlight how different substitution patterns influence molecular conformation.

Below is a table summarizing crystallographic data and key dihedral angles for several related methoxy-substituted triazole compounds, which serve as illustrative examples.

| Compound Name | Crystal System | Space Group | Key Dihedral Angles (°) |

| 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione nih.gov | Triclinic | P-1 | Triazole ring to 3-methoxy-substituted benzene ring: 53.02(3)Triazole ring to 2-methoxy-substituted benzene ring: 78.57(3) |

| 5-(3-Methoxyphenethyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol nih.gov | Monoclinic | P2₁/c | Triazole ring to 3-methoxyphenyl (B12655295) ring: 11.79(3)Triazole ring to 2-methoxyphenyl ring: 89.22(3) |

| 4-Amino-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione nih.gov | Monoclinic | P2₁/c | Triazole ring to benzene ring: 73.0(5) |

| 4-[(E)-(3,4-dimethoxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5-thione iucr.orgresearchgate.net | Monoclinic | P2₁/c | Dihedral angle between the two rings: 6.31(10) |

| Dichloridobis[3-methoxymethyl-4-phenyl-5-(2-pyridyl)-4H-1,2,4-triazole-κ²N¹,N⁵]chromium(III) chloride iucr.org | Tetragonal | I4₁/a | Dihedral angle between the 1,2,4-triazole ring and the phenyl ring: 83.28(16) |

This table presents data for related compounds to illustrate typical structural parameters, as specific data for this compound was not found in the searched literature.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

While crystallographic data defines the structure of a single molecule, Hirshfeld surface analysis offers a powerful tool for visualizing and quantifying the various intermolecular interactions that stabilize the entire crystal lattice. acs.orgscirp.orgrsc.orgeurasianjournals.comresearchgate.net This method partitions crystal space into regions where the electron distribution of a given molecule dominates, and the resulting surface is color-mapped to show different types of close contacts between neighboring molecules.

A Hirshfeld surface analysis for this compound would require its specific crystallographic information file (CIF), which is not available in the reviewed sources. However, analyses performed on analogous triazole derivatives demonstrate the utility of this technique. acs.orgscirp.org The analysis generates two-dimensional "fingerprint plots" that summarize the intermolecular contacts, quantifying the relative contribution of each type of interaction to the total Hirshfeld surface area.

Common interactions observed in triazole derivatives include:

H···H contacts: Often representing the largest contribution, arising from the numerous hydrogen atoms on the molecular surface. scirp.org

H···N/N···H and H···O/O···H contacts: These are indicative of hydrogen bonding, which are typically strong, directional interactions that play a key role in the supramolecular assembly. nih.govnih.gov

H···C/C···H contacts: These represent weaker C-H···π interactions. acs.org

Other contacts: Depending on the substituents, interactions involving sulfur (H···S/S···H), halogens, or π-π stacking between aromatic rings can also be significant. acs.orgnih.gov

The table below shows a quantitative breakdown of intermolecular contacts for a representative triazole derivative, illustrating the insights gained from Hirshfeld surface analysis.

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 54.4 | Van der Waals forces and general close contacts between hydrogen atoms. scirp.org |

| H···N/N···H | 15.2 | Represents N-H···N or C-H···N hydrogen bonding interactions. acs.org |

| H···C/C···H | 12.5 | Indicates the presence of C-H···π interactions. scirp.org |

| H···S/S···H | 8.7 | Suggests C-H···S or N-H···S hydrogen bonds in thione derivatives. acs.org |

| C···C | 3.1 | Can indicate π-π stacking interactions between aromatic rings. scirp.org |

| Other | 6.1 | Includes minor contributions from other atom pairs (e.g., O···H, S···C). acs.org |

This table is a representative example based on data from adamantane-linked 1,2,4-triazole derivatives and other similar compounds, as specific data for this compound was not available. scirp.org

Theoretical and Computational Studies of 3 Methoxy 4h 1,2,4 Triazole

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is the predominant computational method for studying the physicochemical properties of 1,2,4-triazole (B32235) systems at a microscopic level with high precision. isres.orgresearchgate.net Methods like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to perform these calculations. researchgate.netepstem.net

Geometry Optimization and Conformational Analysis

The initial step in a computational study is geometry optimization, where the molecule's most stable three-dimensional structure (its lowest energy conformation) is determined. epstem.net For a molecule like 3-methoxy-4H-1,2,4-triazole, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between its constituent atoms.

Table 1: Typical Optimized Geometrical Parameters for a 1,2,4-Triazole Ring This table is illustrative and represents the type of data that would be generated for this compound.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| Bond Lengths (Å) | |

| N1-N2 | ~1.38 |

| N2-C3 | ~1.31 |

| C3-N4 | ~1.35 |

| N4-C5 | ~1.34 |

| C5-N1 | ~1.32 |

| **Bond Angles (°) ** | |

| C5-N1-N2 | ~106 |

| N1-N2-C3 | ~112 |

| N2-C3-N4 | ~104 |

| C3-N4-C5 | ~110 |

| N4-C5-N1 | ~108 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

Frontier Molecular Orbital (FMO) analysis is fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, calculations would reveal the energy values of these orbitals and the spatial distribution of the electron density for both HOMO and LUMO, indicating which parts of the molecule are involved in electron donation and acceptance. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data This table is illustrative and represents the type of data that would be generated for this compound.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 6.0 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization, intramolecular charge transfer, and hyperconjugative interactions within a molecule. isres.org This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, E(2).

For this compound, NBO analysis would identify key interactions, such as the delocalization of lone pair electrons from nitrogen and oxygen atoms into antibonding orbitals of the triazole ring. These interactions are crucial for understanding the molecule's electronic stability and the nature of its chemical bonds.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a visual method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. epstem.net The MEP surface is colored according to its electrostatic potential value: red areas indicate negative potential (rich in electrons, prone to electrophilic attack), while blue areas indicate positive potential (electron-poor, prone to nucleophilic attack).

An MEP map of this compound would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the methoxy (B1213986) group, identifying them as sites for electrophilic interaction. researchgate.net Positive regions might be located around the hydrogen atoms.

Vibrational Frequency Calculations and Spectroscopic Correlation (IR, Raman)

Theoretical vibrational frequency calculations are performed on the optimized molecular structure to predict its infrared (IR) and Raman spectra. isres.orgresearchgate.net The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental spectra. scispace.com

By correlating the calculated vibrational modes with experimental data, a detailed assignment of the spectral bands can be achieved. scispace.com For this compound, this would involve identifying the characteristic stretching, bending, and torsional vibrations associated with the triazole ring, the C-H bonds, the N-H bond, and the methoxy group. acs.org

Table 3: Example of Vibrational Mode Assignments This table is illustrative and represents the type of data that would be generated for this compound.

| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | ~3400 | ~3410 |

| C-H stretch (methyl) | ~2950 | ~2960 |

| C=N stretch (ring) | ~1600 | ~1605 |

| C-O stretch | ~1250 | ~1255 |

| Ring torsion | ~700 | ~705 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (e.g., GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. epstem.netmdpi.com These theoretical calculations are performed on the optimized geometry and provide valuable support for the interpretation of experimental NMR spectra. researchgate.netresearchgate.net

For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom. Comparing these predicted values with experimental data helps confirm the molecular structure and assign the resonances in the NMR spectrum correctly. isres.orgmdpi.com

Table 4: Illustrative Comparison of Experimental and Calculated NMR Chemical Shifts This table is illustrative and represents the type of data that would be generated for this compound.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| ¹H NMR | ||

| H (on N4) | ~11.0 | ~11.2 |

| H (on C5) | ~8.0 | ~8.1 |

| H (methoxy) | ~3.9 | ~4.0 |

| ¹³C NMR | ||

| C3 | ~160 | ~161 |

| C5 | ~145 | ~146 |

| C (methoxy) | ~55 | ~56 |

Solvent Effects on Electronic and Geometric Parameters (e.g., PCM model)

The electronic and geometric properties of this compound derivatives are significantly influenced by the surrounding solvent medium. Computational methods, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects and provide insights into the molecule's behavior in solution. researchgate.netresearchgate.nettubitak.gov.trmdpi.comzsmu.edu.ua

Density Functional Theory (DFT) calculations, often using the B3LYP method with various basis sets (e.g., 6-31G(d), 6-311G(d,p)), are commonly used to investigate these solvent effects. researchgate.netresearchgate.nettubitak.gov.trnih.gov The PCM and its integral equation formalism variant (IEFPCM) are popular choices for modeling the solvent environment, allowing for the calculation of properties in different solvents, such as water and dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.nettubitak.gov.trmdpi.com

Studies on related 1,2,4-triazole derivatives have shown that increasing the solvent polarity can lead to changes in geometric parameters, such as bond lengths and angles, as the molecule adapts to the dielectric medium. Furthermore, electronic properties like the dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO) are also sensitive to the solvent environment. researchgate.net For instance, the energetic behavior of a similar compound, 3-methoxy-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole, was examined using the B3LYP/6-31G(d) method with the PCM, highlighting the importance of considering solvent effects in theoretical calculations. researchgate.net

Table 1: Theoretical Methods for Studying Solvent Effects on 1,2,4-Triazole Derivatives

| Computational Method | Basis Set | Solvent Model | Application |

| Density Functional Theory (DFT) | 6-311G(d,p) | Polarizable Continuum Model (PCM) | Investigating tautomerism and basicity in various solvents. researchgate.nettubitak.gov.tr |

| DFT (B3LYP) | 6-31G(d) | Onsager and PCM | Examining energetic behavior in different solvent media. researchgate.net |

| DFT (B3LYP) | 6-31+G(d,p) | PCM with IEFPCM | Geometry optimization and frequency calculations in solution. mdpi.com |

Investigation of Tautomeric Forms and Isomerization Pathways

Prototropic tautomerism is a key characteristic of 1,2,4-triazole systems, where a mobile proton can occupy different nitrogen atoms in the heterocyclic ring. tubitak.gov.trscribd.com For C-substituted 1,2,4-triazoles, three primary tautomeric forms are possible: 1H, 2H, and 4H. scribd.comresearchgate.net The relative stability of these tautomers is crucial as it dictates the molecule's chemical reactivity and biological activity. scribd.com

Theoretical calculations, particularly DFT methods, have been instrumental in determining the most stable tautomeric forms of 1,2,4-triazole derivatives. researchgate.nettubitak.gov.trresearchgate.net For many 1,2,4-triazole derivatives, the 4H tautomer has been found to be the most stable form in the gas phase and in solution. researchgate.nettubitak.gov.tr However, the nature and position of substituents on the triazole ring can significantly influence the tautomeric equilibrium. researchgate.net Electron-donating groups and electron-withdrawing groups can stabilize different tautomers through intramolecular interactions. researchgate.net

For instance, in 5-substituted 1,2,4-triazoles, electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer. researchgate.net The N4-H form is often the least stable, except in specific cases. researchgate.net The introduction of a methoxy group, as in this compound, is a strategy that can be used to influence the tautomeric equilibrium. researchgate.net Computational studies on related systems, such as 3-amino-5-(het)aryl-1,2,4-triazoles, have benchmarked various DFT functionals and basis sets against experimental data to reliably predict tautomerization energies. scribd.com

Table 2: Relative Stability of Tautomers in Substituted 1,2,4-Triazoles

| Substituent Type at C5 | Most Stable Tautomer | Reference |

| Electron-donating (e.g., -OH, -NH2) | N2-H | researchgate.net |

| Electron-withdrawing (e.g., -COOH, -CHO) | N1-H | researchgate.net |

| General C-substituted | 4H favored over 1H | researchgate.nettubitak.gov.tr |

Nonlinear Optical (NLO) Properties Prediction and Theoretical Assessment

Theoretical calculations are a powerful tool for predicting and understanding the nonlinear optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. nih.govnih.govresearchgate.net DFT calculations are frequently used to determine key NLO parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.govisres.org

Studies on various 1,2,4-triazole derivatives have demonstrated their potential as NLO materials. nih.govnih.govresearchgate.netresearchgate.net Theoretical predictions have shown that the NLO properties of some 1,2,4-triazoles can be significantly greater than those of urea, a standard reference compound for NLO materials. nih.govresearchgate.net The electronic properties of the molecule, particularly the energy gap between the HOMO and LUMO, play a crucial role in determining its NLO response. researchgate.netisres.org A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability. isres.org

For example, in a study of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the compound with the smallest calculated HOMO-LUMO energy gap (4.618 eV) exhibited the largest first hyperpolarizability. researchgate.net The investigation of NLO properties often involves calculating these parameters in the gas phase and can be extended to include solvent effects to provide a more realistic assessment. isres.org

Table 3: Predicted NLO Properties of a 1,2,4-Triazole Derivative (Compound 7c)

| Property | Symbol | Value | Unit | Reference |

| HOMO-LUMO Energy Gap | E_gap | 4.618 | eV | researchgate.net |

| Linear Polarizability | α | 4.195 x 10⁻²³ | esu | researchgate.net |

| First Hyperpolarizability | β | 6.317 x 10⁻³⁰ | esu | researchgate.net |

| Second Hyperpolarizability | γ | 4.314 x 10⁻³⁵ | esu | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 4h 1,2,4 Triazole

Cycloaddition Reactions Involving the 4H-1,2,4-Triazole Moiety

The 1,2,4-triazole (B32235) ring system is a participant in various cycloaddition reactions, a powerful class of reactions for constructing cyclic molecules. biomall.in The reactivity is particularly pronounced in derivatives where the triazole is part of a strained or electron-deficient system.

Diels-Alder Reactions with 1,2,4-Triazole-3,5-diones

The 4H-1,2,4-triazole moiety is a key component of 1,2,4-triazole-3,5-diones (TADs), such as 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) and 4-methyl-1,2,4-triazole-3,5-dione (MTAD). These compounds are exceptionally reactive dienophiles in Diels-Alder reactions, often referred to as "superdienophiles". biomall.inresearchgate.net Their high reactivity is attributed to the electron-deficient N=N double bond, which readily engages with a wide array of conjugated dienes. researchgate.netresearchgate.net These reactions are typically very fast, often proceeding rapidly at room temperature or below, and exhibit high endo selectivity. researchgate.netbiomall.in

The reactions of PTAD, for instance, have been studied with a variety of functionalized dienes. researchgate.net A notable example is its reaction with 1-methoxy-3-trimethylsiloxybuta-1,3-diene, which occurs swiftly at room temperature. biomall.in Similarly, PTAD reacts with cyclopentadiene (B3395910) in a rapid and predictable manner. biomall.in The versatility of this reaction allows for the efficient "protection" of dienic systems in a one-pot procedure, where the triazolinedione is generated in situ and immediately reacts with the diene present. biomall.in

Table 1: Examples of Diels-Alder Reactions with 1,2,4-Triazole-3,5-diones

| Dienophile | Diene | Key Conditions | Product Type | Ref |

| PTAD | Cyclopentadiene | Simple mixing | [4+2] cycloadduct | biomall.in |

| PTAD | 1,3,5-Cycloheptatriene | Simple mixing | [4+2] cycloadduct with norcaradiene tautomer | biomall.in |

| PTAD | 2,3-bis(iodomethyl)butadiene | --- | Bicyclic adduct | biomall.inresearchgate.net |

| MTAD | Heptafulvene | --- | [8+2] cycloadduct | biomall.in |

| PTAD | 1-Acetoxybutadiene | --- | Regioselective cycloadduct | researchgate.net |

[3+2] and [3+3] Domino Annulation Reactions

The 1,2,4-triazole framework can be synthesized through domino annulation reactions. Methodologies for creating 1,2,4-triazoles and 1,3,4-thiadiazinones have been developed using [3+2] and [3+3] domino annulation reactions, respectively. These reactions can involve nitrile imines as a three-atom component reacting with a suitable partner.

Furthermore, derivatives like PTAD can undergo formal [3+2] cycloadditions. For example, the reaction of PTAD with certain oxazoles leads to 1,2,4-triazoline derivatives through a process that involves cycloaddition accompanied by the ring-opening of the oxazole. biomall.in An electrochemical dehydrogenative [3+2] annulation between amines and hydrazones has also been developed as a transition-metal-free method to produce a variety of functionalized 1,2,4-triazoles. This approach represents a green chemistry pathway to these important heterocyclic structures.

Nucleophilic and Electrophilic Reactivity of the Triazole Ring

The 1,2,4-triazole ring exhibits a dualistic nature in its reactivity. While it is an aromatic, 6π-electron system, the presence of three electronegative nitrogen atoms significantly influences the electron distribution. The carbon atoms of the ring (C3 and C5) are electron-deficient (π-deficient) because they are each bonded to two nitrogen atoms. This makes them susceptible to attack by nucleophiles, even under mild reaction conditions.

Conversely, the nitrogen atoms possess high electron density and are the primary sites for electrophilic attack. The parent 1H-1,2,4-triazole is readily protonated at the N4 position. Computational studies on C-amino-1,2,4-triazoles further illuminate this reactivity. The global nucleophilicity of 3-amino-1,2,4-triazoles is predicted to be higher than that of 5-amino isomers. The specific site of electrophilic attack is influenced by the hardness or softness of the electrophile; hard electrophiles tend to favor attack at the N4 atom, while softer electrophiles may react at the N2 atom or an exocyclic amino group.

Table 2: General Reactivity of the 1,2,4-Triazole Ring

| Position | Type of Attack | Attacking Species | General Outcome | Ref |

| N1, N2, N4 | Electrophilic | Protons, Alkyl halides, Metal ions | N-Substitution, Quaternization, Metalation | |

| C3, C5 | Nucleophilic | Nucleophiles | C-Substitution (if leaving group is present) |

Substitution Reactions at Various Positions of the 3-methoxy-4H-1,2,4-triazole Core

Substitution reactions are a key method for functionalizing the 1,2,4-triazole ring. Electrophilic substitution, such as alkylation, occurs regioselectively at the ring nitrogen atoms. For the parent 1H-1,2,4-triazole, alkylation can lead to a mixture of N1- and N4-substituted products, with the ratio depending on the reaction conditions.

Heterocycle Annulation and Fusion Reactions

The 1,2,4-triazole ring can serve as a building block for the construction of more complex fused heterocyclic systems. These annulation reactions significantly expand the structural diversity and potential applications of triazole-containing compounds. For example, a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles, enabled by triflic anhydride (B1165640) activation, can be followed by a palladium-catalyzed intramolecular C-H functionalization to access fused systems like 1,2,4-triazolophenanthridine.

The synthesis of 1,2,3-triazole-fused heterocycles through palladium-catalyzed annulation reactions has also been demonstrated, showcasing a general strategy for fusing triazole rings with other cyclic structures. Furthermore, methods exist for producing 1,2,3-triazolo[1,5-a]pyrazines, where a 1,2,3-triazole ring is fused to a pyrazine (B50134) ring. These reactions often involve the cyclization of suitably substituted precursors, such as the reaction of a heterocyclic diamine with a nitrite (B80452) source.

Mechanism of Formation of this compound Derivatives

Several general mechanisms are employed for the synthesis of the 1,2,4-triazole ring. A common approach is the Pellizzari reaction, which involves the reaction of hydrazides with isothiocyanates followed by a base-catalyzed cyclization. Another prominent method is the Einhorn-Brunner reaction, involving the condensation of hydrazines with diacylamines.

A plausible route to a 3-methoxy-1,2,4-triazole derivative could start from a thiourea (B124793) precursor. The synthesis of aryl-(4-aryl-4H-triazol-3-yl)-amines from 1,3-diarylthioureas proceeds through the formation of a carbodiimide (B86325) intermediate, which then undergoes a sequential addition-dehydration with an acyl hydrazide. The electronic nature of substituents on the thiourea plays a crucial role in the rate of carbodiimide formation and the subsequent ring closure.

For the specific formation of a 3-methoxy derivative, one could envision a mechanism starting with O-methylisourea which can react with a hydrazine (B178648) derivative. Alternatively, a 3-thioxo-1,2,4-triazole can be synthesized and the thione group subsequently converted to a methoxy (B1213986) group via S-methylation followed by nucleophilic displacement with methoxide. The synthesis of 3,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-4-amine, for example, is achieved by the self-condensation of 4-methoxybenzohydrazide upon refluxing in a suitable solvent.

Advanced Research Applications of 3 Methoxy 4h 1,2,4 Triazole Scaffolds

Role as Building Blocks in Medicinal Chemistry Research

The 1,2,4-triazole (B32235) ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a broad spectrum of biological activities. tandfonline.comnih.gov The 3-methoxy-4H-1,2,4-triazole variant, in particular, offers a key reactive site for molecular elaboration, enabling the construction of diverse and complex chemical libraries for drug discovery initiatives.

Design and Synthesis of Novel Heterocyclic Scaffolds for Drug Discovery Initiatives

The this compound scaffold is a crucial starting point for the synthesis of more elaborate heterocyclic systems with potential therapeutic applications. The methoxy (B1213986) group can be readily converted into other functional groups, or the triazole ring itself can be further substituted to explore a wide chemical space.

Researchers have successfully synthesized a variety of derivatives from substituted 1,2,4-triazoles, highlighting the versatility of this core structure. For instance, novel (E)-4-(benzylideneamino)-5-(3-methoxy-2-methylphenyl)-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and have shown promising antimicrobial activity. sciensage.info In another study, a series of 4-arylidenamino-4H-1,2,4-triazole-3-thiol derivatives were synthesized and evaluated for their antituberculosis activity, with some compounds showing significant inhibition against Mycobacterium tuberculosis. tandfonline.com

The synthesis of such derivatives often involves multi-step reactions, starting from a functionalized 1,2,4-triazole. For example, the synthesis of certain bioactive triazoles involves the initial preparation of a 4-amino-1,2,4-triazole-3-thiol, which is then reacted with various aldehydes to produce a library of Schiff bases. tandfonline.com The general synthetic utility of the 1,2,4-triazole core is evident in the preparation of compounds with potential anti-lipase and anti-urease activities. researchgate.net

The following table provides examples of bioactive compounds synthesized from 1,2,4-triazole scaffolds, illustrating the diverse therapeutic areas being explored.

| Compound Class | Starting Scaffold | Therapeutic Target/Activity |

| (E)-4-(benzylideneamino)-5-(3-methoxy-2-methylphenyl)-4H-1,2,4-triazole-3-thiols | 3-methoxy-2-methylphenyl substituted triazole | Antimicrobial sciensage.info |

| 4-Arylidenamino-4H-1,2,4-triazole-3-thiols | 4-amino-4H-1,2,4-triazole-3-thiol | Antituberculosis tandfonline.com |

| 4-Aryl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiols | Furan-2-carboxylic acid hydrazide derived triazole | Antimicrobial, Anticonvulsant mdpi.com |

| Trisubstituted 1,2,4-triazoles | 3-Mercapto-1,2,4-triazole derivatives | Annexin A2–S100A10 protein interaction inhibitors nih.gov |

Combinatorial Chemistry Library Generation Utilizing this compound

The principles of combinatorial chemistry are well-suited for the exploration of the chemical space around the this compound scaffold. By systematically introducing a variety of substituents at different positions of the triazole ring, large libraries of related compounds can be rapidly synthesized and screened for biological activity. This approach significantly accelerates the drug discovery process.

A key strategy in combinatorial synthesis involves the use of a versatile starting material that can be readily modified. The this compound serves as such a building block, allowing for diversification at multiple points. For example, the synthesis of triazole-bridged flavonoid dimers and trimers has been achieved through a modular strategy, demonstrating the potential for creating structurally diverse libraries. mdpi.com This approach allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for optimizing lead compounds.

The generation of libraries of 3,5-disubstituted-1,2,4-triazoles has been described, highlighting a traceless route that allows for the incorporation of two elements of diversity with high yields and purity. mdpi.com Such methods are invaluable for generating the large numbers of compounds required for high-throughput screening campaigns.

Applications in Agrochemical Research and Development

The 1,2,4-triazole moiety is a well-established pharmacophore in the agrochemical industry, forming the backbone of many commercially successful fungicides, herbicides, and insecticides. researchgate.net The unique electronic properties of the triazole ring contribute to its ability to interact with key enzymes and receptors in pests and pathogens.

Precursor Compounds for Fungicidal Agent Frameworks

Triazole fungicides are a major class of agricultural chemicals used to control a wide range of fungal diseases in crops. nih.govnih.govresearchgate.net The development of new and more effective fungicides is a continuous effort to combat the emergence of resistant fungal strains. The this compound scaffold can serve as a valuable precursor for the synthesis of novel fungicidal agents.

The synthesis of novel 1,2,4-triazole derivatives containing other bioactive moieties, such as pyrimidine, has been explored to develop new fungicides. tandfonline.com Structure-activity relationship studies of 1,2,4-triazole derivatives have shown that substitutions on the triazole ring can significantly impact their antifungal activity. researchgate.netrjptonline.org For instance, the presence of specific substituents can enhance the compound's ability to inhibit ergosterol (B1671047) biosynthesis in fungi, a key mechanism of action for many triazole fungicides.

Synthesis of Herbicidal and Insecticidal Agent Frameworks

In addition to their fungicidal properties, 1,2,4-triazole derivatives have also shown promise as herbicides and insecticides. researchgate.net The development of new active ingredients for these applications is driven by the need for improved efficacy, selectivity, and environmental safety.

Research has shown that 1,2,4-triazole derivatives can be effective herbicides. mdpi.com A patent for 1,2,4-triazole-3-carboxamide herbicides highlights the commercial interest in this class of compounds for weed control. google.com The synthesis of novel 1,2,4-triazole derivatives containing amidine moieties has been investigated for their insecticidal activity against pests like Aphis gossypii and Plutella xylostella. bohrium.com These studies demonstrate the potential to develop new insecticidal agents by modifying the 1,2,4-triazole scaffold.

The following table summarizes the agrochemical applications of 1,2,4-triazole derivatives.

| Agrochemical Class | Target Pest/Weed | Example of Active Moiety |

| Fungicides | Various fungal pathogens | 1,2,4-triazole thioethers tandfonline.com |

| Herbicides | Broadleaf and grassy weeds | 1,2,4-triazole-3-carboxamides google.com |

| Insecticides | Aphids, Diamondback moths | 1,2,4-triazole containing amidines bohrium.com |

Contributions to Materials Science and Engineering

The applications of 1,2,4-triazole derivatives extend beyond the life sciences into the realm of materials science. The electron-deficient nature of the triazole ring, coupled with its ability to form stable structures and coordinate with metal ions, makes it a valuable component in the design of advanced materials with unique optical, electronic, and thermal properties. researchgate.netresearchgate.net

Metal-free 1,2,4-triazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and other light-emitting devices due to their excellent electron-transport and hole-blocking properties. researchgate.netresearchgate.net The synthesis of novel conjugated s-tetrazine derivatives bearing a 4H-1,2,4-triazole scaffold has yielded compounds with strong fluorescence emission and high quantum yields, demonstrating their potential in optoelectronics. mdpi.com

Furthermore, 1,2,4-triazoles are versatile ligands in coordination chemistry, capable of forming complexes with a wide range of metal ions. scispace.com These coordination complexes can self-assemble into one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing. The ability to tune the properties of these materials by modifying the substituents on the triazole ring, such as with a methoxy group, offers a pathway to designing materials with specific functionalities. The synthesis of polymers incorporating the 1,2,4-triazole ring has also been explored, leading to materials with interesting properties such as antibacterial and anticorrosion capabilities. ajchem-a.com

| Material Type | Potential Application | Key Feature of Triazole Scaffold |

| Organic Light-Emitting Diodes (OLEDs) | Displays, Lighting | Electron-transport and hole-blocking properties researchgate.netresearchgate.net |

| Luminescent Materials | Optoelectronics, Sensors | Strong fluorescence and high quantum yield mdpi.com |

| Coordination Polymers/MOFs | Catalysis, Gas Storage | Versatile coordination ability with metal ions scispace.com |

| Functional Polymers | Antibacterial coatings, Corrosion inhibitors | Incorporation of bioactive triazole units ajchem-a.com |

Electron-Transport and Hole-Blocking Materials for Organic Electronics

The electron-deficient nature of the 1,2,4-triazole ring makes its derivatives excellent candidates for electron-transport materials (ETMs) and hole-blocking materials (HBMs) in organic electronic devices, most notably in organic light-emitting diodes (OLEDs). guidechem.com The presence of multiple nitrogen atoms in the heterocyclic ring facilitates electron injection and transport, a crucial function for achieving efficient device performance. nih.gov

Derivatives of 1,2,4-triazole have been extensively studied as building blocks for efficient electron-transporting and hole-blocking materials. rsc.org Their electron-deficient properties are key to their function. rsc.org In the architecture of an OLED, the ETM facilitates the movement of electrons from the cathode to the emissive layer, while the HBM prevents holes from passing from the emissive layer to the electron-transport layer, thereby confining charge carriers within the emissive layer and enhancing recombination efficiency. researchgate.net

Research has shown that incorporating 1,2,4-triazole moieties into larger molecular structures can lead to materials with high electron mobility. For instance, triazole and pyridine (B92270) hybrid molecules have been designed and synthesized to serve as an electron-transport layer (ETL) and a hole/exciton-block layer in green phosphorescent OLEDs. researchgate.net These materials demonstrated lower-lying HOMO and LUMO energy levels compared to the widely used ETM, TAZ (3-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole), leading to improved electron injection and carrier confinement. researchgate.net

Furthermore, some triazole derivatives have been shown to possess bipolar characteristics, meaning they can transport both electrons and holes, which is advantageous for balancing charge injection and transport within the device. rsc.orgdntb.gov.ua This balanced charge transport is critical for achieving high efficiency and reducing efficiency roll-off at high brightness levels in OLEDs. rsc.org For example, non-doped blue OLEDs based on 1,2,4-triazole-phenanthroimidazole derivatives have exhibited high external quantum efficiencies and negligible efficiency roll-off. rsc.orgrsc.org

The versatility of the 1,2,4-triazole core allows for strategic molecular design to fine-tune the electronic properties. By attaching different functional groups to the triazole scaffold, researchers can modulate the energy levels (HOMO and LUMO) and charge transport characteristics to meet the specific requirements of various organic electronic devices. researchgate.netacs.org

Table 1: Performance of Selected 1,2,4-Triazole Derivatives in OLEDs

| Compound | Role | Maximum External Quantum Efficiency (EQE) | CIE Coordinates (x, y) |

|---|---|---|---|

| TAZ-PPI | Blue Emitter | 5.9% | (0.149, 0.130) at 1000 cd/m² rsc.org |

| 4NTAZ-PPI | Blue Emitter | 7.3% | (0.149, 0.131) at 1000 cd/m² rsc.orgrsc.org |

| TAZ derivative | Blue Emitter | 6.8% | (0.158, 0.043) rsc.org |

Development of Optically Active Materials and NLO Applications

The 1,2,4-triazole scaffold has also been explored for the development of optically active materials and for applications in nonlinear optics (NLO). Optically active materials can rotate the plane of polarized light and are essential in various applications, including chiral separations and asymmetric catalysis. The synthesis of optically active 1,2,4-triazoles has been achieved through various chemical strategies. researchgate.netrsc.orgacs.org One approach involves the reaction of optically active N-arylmandelamidrazones with trialkyl orthoesters or aldehydes. rsc.org This method has been used to produce optically active 1,3-disubstituted and 1,3,5-trisubstituted 1,2,4-triazoles. rsc.org However, the reaction conditions can be complex, with the potential for racemization depending on the specific reactants used. rsc.org

Nonlinear optical (NLO) materials have applications in technologies such as optical switching, frequency conversion, and data storage. The NLO properties of materials are related to their molecular structure and electronic characteristics. Theoretical studies, often employing Density Functional Theory (DFT), have been used to predict the NLO properties of 1,2,4-triazole derivatives. nih.govisres.org For instance, the NLO properties of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole have been theoretically investigated, and the predicted NLO properties were found to be greater than those of urea, a standard NLO material. nih.gov

Recent research has focused on synthesizing novel 1,2,4-triazole derivatives and investigating their NLO properties. dntb.gov.uanih.gov A study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives involved both experimental synthesis and DFT calculations to explore their geometrical parameters, electronic properties, and NLO behavior. dntb.gov.ua The investigation of the frontier molecular orbitals (HOMO-LUMO) and other quantum chemical parameters helps in understanding the structure-property relationships that govern the NLO response of these molecules. isres.orgdntb.gov.ua The Z-scan technique is an experimental method used to measure the third-order NLO susceptibility of materials, and it has been applied to characterize single crystals of organic 1,2,4-triazole compounds. researchgate.net

Table 2: Selected Optically Active and NLO 1,2,4-Triazole Derivatives

| Compound | Application Area | Key Findings |

|---|---|---|

| Optically active 1,3,5-trisubstituted 1,2,4-triazoles | Optically Active Materials | Synthesized from optically active N-arylmandelamidrazones; stereochemical outcome depends on reaction conditions. rsc.org |

| 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole | NLO Applications | Theoretical calculations predict NLO properties greater than urea. nih.gov |

| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives | NLO Applications | Synthesized and characterized; DFT studies performed to evaluate NLO properties. dntb.gov.ua |

Integration into Advanced Polymer and Supramolecular Architectures

The 1,2,4-triazole ring is a versatile building block for the construction of advanced polymers and supramolecular assemblies due to its ability to participate in various non-covalent interactions. researchgate.net These interactions include hydrogen bonding, coordination with metal ions, π-π stacking, and van der Waals forces. researchgate.net The unique structure of the triazole moiety allows it to act as a good building block for creating complex architectures with specific functions. researchgate.net

In polymer chemistry, 1,2,4-triazole derivatives have been incorporated into polymer backbones to create materials with enhanced thermal stability and specific functionalities. For example, polymers of 4-azo-3,5-substituted-1,2,4-triazole have been synthesized by treating 1,2,4-triazole azo derivatives with polyacryloyl chloride. ajchem-a.comajchem-a.com These polymers have shown potential applications in areas such as antibacterial and anticorrosion coatings. ajchem-a.comajchem-a.com The synthesis of polymers containing the 4H-1,2,4-triazol-3-thiol moiety has also been reported, leading to the creation of mesogenic materials. researchgate.net

Supramolecular chemistry focuses on the design and synthesis of large, well-defined structures held together by non-covalent interactions. The 1,2,4-triazole ring has been frequently used to construct various artificial receptors for cations and anions, enzyme models, and nanomaterials. researchgate.net Its ability to form supramolecular aggregates through interactions like hydrogen bonds and coordination bonds is a key feature. researchgate.net For instance, the crystal structure of 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole is stabilized by weak hydrogen and chalcogen bonds, which cooperatively generate a supramolecular self-assembly in the crystalline state. acs.org Similarly, thiophene-linked 1,2,4-triazoles can form supramolecular sheets through N–H···S hydrogen bonds and C–S···S chalcogen bonds. mdpi.com

The research on 1,2,3-triazoles, closely related isomers, has also provided insights into the supramolecular interactions of triazoles in general, highlighting their versatility in anion recognition, catalysis, and photochemistry. rsc.org These studies underscore the potential of the 1,2,4-triazole scaffold in designing complex and functional supramolecular systems.

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| 3-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) |

| 1,2,4-triazole-phenanthroimidazole derivatives |

| TAZ-PPI |

| 4NTAZ-PPI |

| 4-((9H-carbazol-9-yl)phenyl)(1-(m-tolyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methanone |

| N-arylmandelamidrazones |

| 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole |

| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide |

| 1,2,4-triazole P-Nitrophthalic acid (TPNP) |

| 4-azo-3,5-substituted-1,2,4-triazole polymers |

| polyacryloyl chloride |

| 4H-1,2,4-triazol-3-thiol |

| 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole |

| thiophene-linked 1,2,4-triazoles |

| urea |

Q & A

Q. How can synergistic effects between this compound and other pharmacophores be explored?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.